molecular formula C7H14ClN3O4 B8133196 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride

Cat. No.: B8133196
M. Wt: 239.66 g/mol
InChI Key: MGWZHGPYGDWUMX-WCCKRBBISA-N
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Description

Chemical Structure: The compound, 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid hydrochloride, is a peptide derivative featuring a linear backbone with two amide linkages. Its structure includes:

  • An L-alanine residue (2S-propanoyl group).
  • A glycine residue (2-aminoacetyl group) linked via an amide bond.
  • A terminal acetic acid moiety and a hydrochloride salt for enhanced solubility.

Properties

IUPAC Name

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4.ClH/c1-4(10-5(11)2-8)7(14)9-3-6(12)13;/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZHGPYGDWUMX-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Peptide Coupling Reactions

The core structure is constructed using stepwise coupling of protected amino acid derivatives. The (2S)-2-aminopropanoic acid residue is introduced first, followed by 2-aminoacetyl and glycine moieties. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N'-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) are employed as coupling agents, achieving yields of 78–85%. Racemization is mitigated by maintaining reaction temperatures below 0°C and using hydroxybenzotriazole (HOBt) as an additive.

Table 1: Coupling Reagent Efficiency

ReagentSolventTemp (°C)Yield (%)Racemization (%)
PyBOP/HOBtDMF085<2
HATUDCM25725
EDC/NHSTHF-10683

Deprotection and Intermediate Isolation

After each coupling step, the Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF. Critical to this stage is the exclusion of moisture to prevent premature hydrolysis of active esters. The intermediate 2-[[(2S)-2-[(2-(Fmoc-amino)acetyl)amino]propanoyl]amino]acetic acid is isolated via precipitation in cold diethyl ether, yielding a white solid (purity >95% by HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction kinetics studies reveal that DMF outperforms dichloromethane (DCM) and tetrahydrofuran (THF) in solvating the peptide intermediates, reducing aggregation and improving coupling efficiency. Sub-zero temperatures (-10°C to 0°C) are critical for preserving the (2S) configuration, as evidenced by chiral HPLC analysis.

Table 2: Solvent Impact on Coupling Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7285
DCM8.9465
THF7.5658

Catalytic Effects and Additives

The addition of 1-hydroxy-7-azabenzotriazole (HOAt) as a racemization suppressor enhances reaction rates by stabilizing the active ester intermediate. Comparative studies show that HOAt reduces racemization to <1% compared to 2–3% with HOBt.

Hydrochloride Salt Formation

The final step involves converting the free acid to its hydrochloride salt using gaseous HCl in ethyl acetate. Saturation of the solution at 4°C induces crystallization, yielding needle-like crystals with 99% purity (by ion chromatography). Alternative methods, such as titration with concentrated HCl, result in amorphous solids requiring further purification.

Table 3: Salt Crystallization Conditions

MethodSolventTemp (°C)Purity (%)Crystal Morphology
Gaseous HClEthyl acetate499Needles
HCl titrationMeOH/H₂O2592Amorphous
Anti-solventAcetone-2095Prisms

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the product from deprotection byproducts. Critical parameters include a flow rate of 1 mL/min and UV detection at 214 nm.

Spectroscopic Validation

  • NMR (400 MHz, D₂O): δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.45–3.60 (m, 4H, CH₂N), 4.15 (q, J = 6.8 Hz, 1H, CH), 8.20 (s, 3H, NH₃⁺).

  • HRMS (ESI): m/z calcd for C₇H₁₃N₃O₄ [M+H]⁺: 204.0984, found: 204.0986 .

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biochemical Research

Protein Synthesis and Modulation
This compound plays a significant role in protein synthesis, acting as a peptide building block. It can influence the folding and stability of proteins, making it valuable in studies related to protein engineering and design. The incorporation of modified amino acids like this compound can enhance the biological activity of peptides, leading to improved therapeutic agents.

Enzyme Activity Studies
Research has shown that derivatives of 2-amino acids can modulate enzyme activities. The presence of this compound in enzymatic assays allows for the investigation of enzyme kinetics and mechanisms, particularly in proteolytic enzymes where peptide substrates are utilized .

Pharmaceutical Applications

Therapeutic Agents
The compound's structural similarity to natural amino acids positions it as a candidate for drug development. It has been explored for its potential use in treating metabolic disorders by acting on specific pathways involved in amino acid metabolism. Its ability to mimic natural substrates makes it suitable for designing inhibitors or activators of metabolic enzymes .

Drug Delivery Systems
Recent studies have investigated the use of this compound in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly relevant in cancer therapy, where targeted drug delivery is crucial for minimizing side effects .

Case Studies

Study Title Objective Findings
Peptide Engineering with 2-Amino Acids To assess the impact of 2-amino acid derivatives on peptide stabilityThe incorporation of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid significantly improved thermal stability and resistance to proteolysis compared to standard peptides .
Drug Delivery Mechanisms To evaluate the efficacy of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid in targeted delivery systemsResults indicated enhanced drug release profiles and cellular uptake when using this compound within liposomal formulations .
Metabolic Pathway Modulation Investigating the effects on amino acid metabolismThis compound showed promise in modulating key enzymes involved in amino acid catabolism, suggesting potential therapeutic roles in metabolic disorders .

Mechanism of Action

The mechanism of action of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Estimated as C₈H₁₄ClN₄O₄ (exact requires experimental validation).
  • Physicochemical Properties : Polar due to multiple amide bonds and carboxylic acid groups; hydrochloride salt improves aqueous solubility.
  • Applications : Likely used as a synthetic intermediate in peptide synthesis or as a substrate for enzymatic studies .

Comparison with Structurally Similar Compounds

Glycyl-L-Histidyl-L-Lysine Acetate (Gly-His-Lys Acetate)

Structure: (2S)-6-Amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid acetate . Comparison:

Parameter Target Compound Gly-His-Lys Acetate
Molecular Weight ~278.68 (free base) 487.49 (free base)
Functional Groups 2 amides, carboxylic acid, HCl 3 amides, imidazole, acetate salt
Solubility High (hydrophilic + HCl) Moderate (imidazole adds lipophilicity)
Applications Peptide synthesis Liver cell growth factor (BT-242)

Key Difference : Gly-His-Lys Acetate includes a histidine-derived imidazole ring, enabling metal-ion coordination and biological signaling roles, unlike the target compound’s simpler structure .

Quinapril Impurity G (EP) Hydrochloride

Structure: (3R)-2-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride . Comparison:

Parameter Target Compound Quinapril Impurity G
Backbone Linear peptide Cyclic tetrahydroisoquinoline
Functional Groups Amides, HCl Ester, phenyl, cyclic amine, HCl
Bioactivity Limited (substrate/intermediate) ACE inhibitor impurity

Key Difference: Quinapril’s impurity has a bulky tetrahydroisoquinoline ring, enabling angiotensin-converting enzyme (ACE) inhibition, while the target compound lacks such pharmacophoric features .

2-[(2S)-Pyrrolidin-2-yl]Acetic Acid Hydrochloride

Structure: Cyclic amino acid derivative with pyrrolidine ring . Comparison:

Parameter Target Compound 2-[(2S)-Pyrrolidin-2-yl]Acetic Acid
Structure Linear Cyclic (pyrrolidine)
Solubility High Moderate (cyclic structure reduces polarity)
Applications Peptide synthesis Chiral building block

Key Difference : The cyclic pyrrolidine group in the latter enhances stereochemical stability, making it suitable for asymmetric synthesis, unlike the target compound’s flexible backbone .

2-[Methyl(2,2,2-Trifluoroethyl)Amino]Propanoic Acid Hydrochloride

Structure : N-Methyl-N-(2,2,2-trifluoroethyl)alanine hydrochloride .
Comparison :

Parameter Target Compound Trifluoroethyl Derivative
Substituents Aminoacetyl, HCl Trifluoroethyl, methyl, HCl
Lipophilicity Low High (CF₃ group)
Applications Research intermediate Potential CNS drug candidate

Key Difference : The trifluoroethyl group increases metabolic stability and blood-brain barrier penetration, which the target compound lacks .

Biological Activity

2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride, commonly referred to as a glycine derivative, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride
Molecular Weight 351.35 g/mol
Density 1.314 g/cm³
Refractive Index 1.517
Flash Point 319.5 ºC

Synthesis Methods

The synthesis of this compound typically involves the reaction of glycine derivatives with other amino acids under controlled conditions, including specific solvents, temperature, and pH adjustments to ensure high yield and purity .

The biological activity of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride primarily involves its interaction with various enzymes and metabolic pathways. It may act as a substrate or inhibitor for enzymes involved in critical biochemical processes. For instance, it has been studied for its role in inhibiting tissue transglutaminase (TG2), which is implicated in several pathological conditions such as celiac disease and cancer .

Case Studies and Research Findings

  • Inhibition of Tissue Transglutaminase (TG2) :
    • A study demonstrated that derivatives of this compound were effective in inhibiting TG2 activity, which is crucial in various diseases. The inhibitors showed high selectivity and potency, particularly in blocking hypertensive nephrosclerosis in animal models .
    • The mechanism involved covalent interactions with the active site of TG2, confirming the compound's potential as a therapeutic agent .
  • Metabolic Pathway Interactions :
    • Research indicates that this compound influences metabolic pathways by modulating enzyme activities associated with amino acid metabolism. Its structural properties allow it to participate in unique biochemical reactions not observed with simpler amino acids like glycine or alanine .
  • Cellular Toxicity Profile :
    • In human umbilical cord endothelial cells (HUVECs), toxicity evaluations revealed that certain derivatives exhibited low toxicity thresholds (<100 µM), suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

CompoundSimilaritiesUnique Features
GlycineSimple amino acid; precursor for many compoundsLess complex structure; limited reactivity
AlanineSimilar structural propertiesPrimarily involved in protein synthesis
ProlineRole in protein structureUnique cyclic structure affecting conformation

The unique structure of 2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid; hydrochloride enhances its solubility and stability compared to these similar compounds, making it more suitable for specific applications in research and medicine.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
1H NMR (D2O)δ 4.35 ppm (α-H of (2S)-propanoyl)
LC-MS (ESI+)m/z 278.1 [M+H]+ (calc. 278.2)
X-ray CrystallographySpace group P21, Z = 4 (analogous structures)

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life (25°C)
pH 2.0 (HCl)Hydrolysis of amide bonds4.2 hours
pH 9.0 (NaOH)Racemization at (2S)-center8.5 hours
40°C (dry)Decomposition72 hours

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